Cas no 849035-71-8 (Benzaldehyde,5-fluoro-2-(methylsulfonyl)-)
Benzaldehyde,5-fluoro-2-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,5-fluoro-2-(methylsulfonyl)-
- 5-Fluoro-2-(methylsulfonyl)benzaldehyde
- 5-Fluoro-2-(methylsulfonyl)benzaldehyde (ACI)
- 5-Fluoro-2-methylsulfonylbenzaldehyde
- SCHEMBL2600012
- CS-0107360
- SY264204
- AKOS015853256
- 5-fluoro-2-methanesulfonylbenzaldehyde
- 849035-71-8
- DTXSID50382242
- AC8760
- 4-Fluoro-2-formylphenyl methyl sulphone
- MFCD04037936
- 5-fluoro-2-(methylsulphonyl)benzaldehyde
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- MDL: MFCD04037936
- Inchi: 1S/C8H7FO3S/c1-13(11,12)8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
- InChI Key: RNTFMXNEDDIEGZ-UHFFFAOYSA-N
- SMILES: O=CC1C(S(C)(=O)=O)=CC=C(F)C=1
Computed Properties
- Exact Mass: 202.01
- Monoisotopic Mass: 202.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 59.6Ų
Experimental Properties
- Density: 1.375
- Melting Point: 129-130 °C
- Boiling Point: 373.294 °C at 760 mmHg
- Flash Point: 179.562 °C
- PSA: 59.59000
- LogP: 2.12250
Benzaldehyde,5-fluoro-2-(methylsulfonyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023631-1g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | 95%+ | 1g |
£251.00 | 2022-03-01 | |
| Fluorochem | 023631-5g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | 95%+ | 5g |
£885.00 | 2022-03-01 | |
| Fluorochem | 023631-10g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | 95%+ | 10g |
£1455.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20475-250mg |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | 97% | 250mg |
¥3979.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y20475-1g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | 97% | 1g |
¥4729.0 | 2023-09-05 | |
| abcr | AB170000-250 mg |
5-Fluoro-2-(methylsulfonyl)benzaldehyde; . |
849035-71-8 | 250 mg |
€517.20 | 2023-07-20 | ||
| abcr | AB170000-1 g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde; . |
849035-71-8 | 1 g |
€603.00 | 2023-07-20 | ||
| eNovation Chemicals LLC | D697179-0.25g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | >97% | 0.25g |
$320 | 2024-07-20 | |
| eNovation Chemicals LLC | D697179-1g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | >97% | 1g |
$385 | 2024-07-20 | |
| eNovation Chemicals LLC | D697179-5g |
5-Fluoro-2-(methylsulfonyl)benzaldehyde |
849035-71-8 | >97% | 5g |
$980 | 2024-07-20 |
Benzaldehyde,5-fluoro-2-(methylsulfonyl)- Suppliers
Benzaldehyde,5-fluoro-2-(methylsulfonyl)- Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Benzaldehyde,5-fluoro-2-(methylsulfonyl)-
Introduction to Benzaldehyde, 5-Fluoro-2-(Methylsulfonyl)- (CAS No: 849035-71-8)
Benzaldehyde, 5-fluoro-2-(methylsulfonyl)-, also known by its CAS number 849035-71-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzaldehyde moiety substituted with a fluoro group at the 5-position and a methylsulfonyl group at the 2-position. The combination of these substituents imparts distinctive chemical properties and biological activities to the molecule.
The synthesis of benzaldehyde derivatives has been a focal point in recent research due to their potential applications in drug discovery and material science. The introduction of electron-withdrawing groups like the fluoro and methylsulfonyl groups in this compound enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable precursor for the development of more complex molecules with tailored functionalities.
Recent studies have highlighted the role of methylsulfonyl groups in modulating the pharmacokinetic properties of drugs. The presence of this group in benzaldehyde, 5-fluoro-2-(methylsulfonyl)- is believed to improve bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the fluoro substitution at the 5-position contributes to increased lipophilicity, which is often desirable in drug design for better membrane permeability.
In terms of chemical synthesis, benzaldehyde derivatives are typically synthesized through aromatic substitution reactions or through the modification of existing benzaldehyde frameworks. The synthesis of benzaldehyde, 5-fluoro-2-(methylsulfonyl)- involves a multi-step process that includes fluorination and sulfonation steps. These steps require precise control over reaction conditions to ensure high yields and purity.
The biological activity of benzaldehyde, 5-fluoro-2-(methylsulfonyl)- has been explored in several recent studies. Researchers have reported that this compound exhibits potent inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for anticancer drug development.
In conclusion, Benzaldehyde, 5-fluoro-2-(methylsulfonyl)- (CAS No: 849035-71-8) is a versatile compound with a wide range of applications in both academic research and industrial settings. Its unique structure and functional groups make it an invaluable tool for advancing our understanding of chemical reactivity and biological interactions. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the development of novel therapeutic agents and advanced materials.
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